molecular formula C26H29N3O3S2 B2709953 4-(N,N-diisobutylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 361478-94-6

4-(N,N-diisobutylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Cat. No. B2709953
CAS RN: 361478-94-6
M. Wt: 495.66
InChI Key: XFRJVNLTXKSSFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diisobutylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide, also known as DIBSNTB, is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields. It is a sulfonamide derivative that has been synthesized through a multi-step process, and its unique structure offers promising properties for use in scientific experiments.

Scientific Research Applications

Anticancer Evaluation

Research has demonstrated the synthesis and evaluation of various naphtho and thiazole derivatives for anticancer properties. For instance, studies have synthesized derivatives with naphtho[1,2-d]thiazol structures, evaluating their cytotoxic activities against several human cancer cell lines. These compounds have shown potent cytotoxic activity, with some inducing apoptosis and arresting the cell cycle at specific phases, suggesting their potential as anticancer agents (Salahuddin et al., 2014) (P. Ravichandiran et al., 2019).

Organic Synthesis and Material Science

In the realm of organic synthesis, naphtho[2,1-d]thiazol compounds are part of studies focusing on the synthesis of novel blue emitting fluorophores and structure-activity relationships for specific receptor antagonists. These studies contribute to the understanding of chemical interactions at the molecular level, with implications for designing materials with specific optical properties or biological activity (Vikas Padalkar et al., 2015) (C. Wu et al., 1997).

Antimicrobial and Antiproliferative Activities

Thiazolyl and naphthyl derivatives have been synthesized and evaluated for their antimicrobial and antiproliferative activities. These compounds have shown promising results against a range of bacterial and fungal strains, as well as cancer cell lines, highlighting their potential utility in developing new antimicrobial and anticancer therapies (E. Mansour et al., 2020).

properties

IUPAC Name

N-benzo[g][1,3]benzothiazol-2-yl-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O3S2/c1-17(2)15-29(16-18(3)4)34(31,32)21-12-9-20(10-13-21)25(30)28-26-27-23-14-11-19-7-5-6-8-22(19)24(23)33-26/h5-14,17-18H,15-16H2,1-4H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRJVNLTXKSSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diisobutylsulfamoyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

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